molecular formula C16H14N4O3S2 B3291418 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 872590-22-2

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B3291418
CAS No.: 872590-22-2
M. Wt: 374.4 g/mol
InChI Key: AZJRSGPIKJCXIW-UHFFFAOYSA-N
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Description

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of benzodioxole, imidazole, and thiazole moieties

Future Directions

Future research could involve synthesizing this compound and testing its bioactivity. Additionally, modifications could be made to its structure to optimize its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring is formed by the condensation of glyoxal with ammonia and formaldehyde.

    Thiazole Ring Formation: The thiazole ring is synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reactions: The benzodioxole, imidazole, and thiazole moieties are then coupled through a series of nucleophilic substitution and condensation reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Functionalized derivatives with various substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of benzodioxole, imidazole, and thiazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c21-14(19-15-17-4-6-24-15)9-25-16-18-3-5-20(16)8-11-1-2-12-13(7-11)23-10-22-12/h1-7H,8-10H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJRSGPIKJCXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 4
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 5
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

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